molecular formula C14H14N2O B1226991 1,2,3,3a,4,5-Hexahydrocanthin-6-one CAS No. 26400-25-9

1,2,3,3a,4,5-Hexahydrocanthin-6-one

Cat. No. B1226991
CAS RN: 26400-25-9
M. Wt: 226.27 g/mol
InChI Key: JWKLUJICNLQLKG-UHFFFAOYSA-N
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Description

1,2,3,3a,4,5-Hexahydrocanthin-6-one is a chemical compound with the molecular formula C14H14N2O . It is also known by other names such as 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one .


Physical And Chemical Properties Analysis

1,2,3,3a,4,5-Hexahydrocanthin-6-one has a molecular weight of 226.27 . Other physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : An efficient one-pot synthesis technique for the canthin-6-one skeleton, specifically for 1-methoxycanthin-6-one, has been developed from β-carboline-1-carbaldehyde. This method involves the sequential addition of lithium ketene acetal in LiHMDS solution followed by the addition of EtOH in the reaction mixture (Suzuki et al., 2004).

  • Enantioselective Synthesis : The enantioselective synthesis of S-(-)-5,6-dihydrocanthin-4-ones through a triple cooperative catalysis-mediated domino reaction has been reported. This process showcases a broad substrate scope and has interesting mechanistic features. These compounds have also been evaluated for in vitro antiplasmodial activity against P. falciparum strains. Moreover, 5,6-dihydrocanthin-4-ones have been demonstrated to be versatile precursors to various fused β-carboline derivatives via simple synthetic transformations (Dighe et al., 2016).

Biological and Pharmacological Applications

  • Antimicrobial Activity : A study on the synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one has been conducted. These compounds exhibit significant antimicrobial activity against various phytopathogenic fungi and bacteria. The study discusses the structure-activity relationship, highlighting certain compounds with notable inhibition rates against specific fungi and bacteria (Zhao et al., 2016).

Other Applications

  • Material Science : While not directly related to 1,2,3,3a,4,5-Hexahydrocanthin-6-one, research in material science often involves structurally complex organic compounds. Studies on organic semiconductors, macrocyclic oligomers, and conjugated systems often explore novel synthetic routes and structural analyses of complex organic molecules, providing a broader context for the significance of synthetic techniques in advanced material applications (Kashiki et al., 2011); (Iyoda et al., 2014).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of 1,2,3,3a,4,5-Hexahydrocanthin-6-one .

properties

IUPAC Name

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-13-6-5-11-14-10(7-8-15-11)9-3-1-2-4-12(9)16(13)14/h1-4,11,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKLUJICNLQLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C3=CC=CC=C3C4=C2C1NCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949290
Record name 1,2,3,3a,4,5-Hexahydro-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,3a,4,5-Hexahydrocanthin-6-one

CAS RN

26400-25-9
Record name 1,2,3,3a,4,5-Hexahydrocanthin-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026400259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,3a,4,5-Hexahydro-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3a,4,5-Hexahydrocanthin-6-one
Reactant of Route 2
1,2,3,3a,4,5-Hexahydrocanthin-6-one
Reactant of Route 3
1,2,3,3a,4,5-Hexahydrocanthin-6-one
Reactant of Route 4
1,2,3,3a,4,5-Hexahydrocanthin-6-one
Reactant of Route 5
1,2,3,3a,4,5-Hexahydrocanthin-6-one
Reactant of Route 6
1,2,3,3a,4,5-Hexahydrocanthin-6-one

Citations

For This Compound
5
Citations
JA Nuddina, NA Aziba, A Adamb… - JURNAL …, 2015 - researchgate.net
The family of Simaroubaceae is known to contain quassinoids and canthin-6-ones, secondary metabolites that have been reported to possess numerous biological activities such as …
Number of citations: 2 www.researchgate.net
HDH Showalter - Journal of natural products, 2013 - ACS Publications
The canthines represent a fairly large subclass of β-carboline alkaloids, with the first members described 75 years ago. Over the last 60 years, many members of the parent compound, …
Number of citations: 70 pubs.acs.org
KM Czerwinski, CA Zificsak, J Stevens… - Synthetic …, 2003 - Taylor & Francis
An improved route has been devised which provides canthin-6-one in the highest yield from tryptamine to date. Tryptamine is converted to N b -benzyltryptamine via reaction with …
Number of citations: 15 www.tandfonline.com
S Zhao, X Liao, T Wang… - The Journal of …, 2003 - ACS Publications
The first stereospecific, enantiospecific total synthesis of the ring-A oxygenated sarpagine indole alkaloids (+)-N a -methylsarpagine (8), (+)-majvinine (14), and (+)-10-methoxyaffinisine …
Number of citations: 57 pubs.acs.org
G Tóth, C Szántay, G Kalaus, G Thaler… - Journal of the Chemical …, 1989 - pubs.rsc.org
Several 1,2,3-trisubstituted tetrahydro-β-carboline diastereoisomers have been synthesized and studied by 1H and 13C nmr methods and CD spectroscopy. The relative configurations …
Number of citations: 1 pubs.rsc.org

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